WAY-612453

Antimycobacterial Shikimate kinase inhibition Tuberculosis

Researchers studying protein aggregation in Alzheimer's and Parkinson's diseases often face limited access to well-characterized chemical probes with documented target engagement. WAY-612453 (CAS 300809-10-3) directly addresses this gap as a functionally annotated bioactive molecule for amyloid disease and synucleinopathy research. • Functionally annotated by multiple suppliers as active for amyloid & synucleinopathy studies • MIC 0.5 µg/mL against M. tuberculosis via shikimate kinase inhibition (>250-fold over baseline tetrazoles) • CNS-favorable profile: XLogP3 2.9, TPSA 60.2 Ų, 4 HBA, 3 rotatable bonds • Supplied as white to off-white solid, ≥98% purity, with full QC documentation

Molecular Formula C9H8Cl2N4S
Molecular Weight 275.16 g/mol
Cat. No. B427738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-612453
Molecular FormulaC9H8Cl2N4S
Molecular Weight275.16 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C9H8Cl2N4S/c1-15-9(12-13-14-15)16-5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3
InChIKeyAMQOBBXRFDBQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorobenzyl 1-methyl-1H-tetrazol-5-yl sulfide (WAY-612453): Research-Grade Tetrazole Sulfide for Amyloid Disease Studies


2,6-Dichlorobenzyl 1-methyl-1H-tetraazol-5-yl sulfide (CAS: 300809-10-3, PubChem CID 791173), commonly referenced as WAY-612453, is a synthetic organosulfur heterocycle belonging to the 1-substituted 5-alkyl(aryl)sulfanyltetrazole class. The compound is a 1-methyl-1H-tetrazol-5-yl sulfide bearing a 2,6-dichlorobenzyl substituent on the sulfur atom [1]. It is supplied as a white to off-white solid with a purity typically ≥97% . Unlike many in-class tetrazole derivatives studied for antimicrobial or antifungal applications, WAY-612453 is functionally characterized as a bioactive probe for investigating the pathobiology of amyloid diseases and synucleinopathies .

Why In-Class Tetrazole Analogs Cannot Replace 2,6-Dichlorobenzyl 1-methyl-1H-tetrazol-5-yl Sulfide in Amyloid Research


Direct substitution of 2,6-dichlorobenzyl 1-methyl-1H-tetrazol-5-yl sulfide with structurally proximal tetrazole derivatives is scientifically unsound due to critical functional divergence. The 2,6-dichlorobenzyl motif confers lipophilicity (XLogP3 = 2.9) that is integral to protein aggregate interaction in amyloid systems, whereas removal of the sulfur linker or replacement of the 2,6-dichlorophenyl group alters both molecular conformation and target engagement [1]. Furthermore, other WAY-series compounds bearing the tetrazole-sulfide core (e.g., WAY-616296, WAY-620445) are characterized for entirely distinct biological activities—ranging from anticholesterol effects to antimycobacterial applications—rendering them unsuitable surrogates for amyloid- and synucleinopathy-focused studies .

2,6-Dichlorobenzyl 1-methyl-1H-tetrazol-5-yl Sulfide: Quantified Differentiation Evidence Against Comparators


2,6-Dichlorobenzyl 1-methyl-1H-tetrazol-5-yl Sulfide Exhibits Sub-μg/mL Antimycobacterial Potency vs. 125–250 μg/mL for Aryl 1H-Tetrazoles

WAY-612453 demonstrates antimicrobial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, attributed to inhibition of the shikimate pathway—a bacterial metabolic route absent in mammals that confers inherent selectivity . In contrast, a representative class-level evaluation of 5-substituted aryl 1H-tetrazole derivatives reported MIC values ranging from 125–250 µg/mL against common bacterial strains, representing a >250-fold difference in potency [1].

Antimycobacterial Shikimate kinase inhibition Tuberculosis

Lipophilicity Differential: 2,6-Dichlorobenzyl Substitution Yields XLogP3 = 2.9 vs. Unsubstituted Tetrazole Core

The computed partition coefficient (XLogP3) of WAY-612453 is 2.9, reflecting the substantial contribution of the 2,6-dichlorobenzyl and sulfide moieties to overall lipophilicity [1]. By comparison, the unsubstituted 1-methyl-1H-tetrazole core exhibits an XLogP3 of approximately 0.02–0.5 depending on tautomeric state, while the de-sulfurized analog 5-(2,6-dichlorobenzyl)-1H-tetrazole (CAS 51449-78-6) has a predicted XLogP3 of ~2.1–2.3 .

Physicochemical property Lipophilicity Blood-brain barrier

Functional Specificity: WAY-612453 Is Documented for Amyloid/Synucleinopathy Research; WAY-616296 and WAY-620445 Exhibit Divergent Activity Profiles

Multiple independent suppliers consistently annotate WAY-612453 as an active molecule specifically for the study of amyloid diseases and synucleinopathies . Within the broader WAY-series of tetrazole sulfides, WAY-616296 is characterized for anticholesterol activity and potential applications in diabetes, hypertension, and obesity [1]; WAY-620445 is a bioactive molecule with no defined neurodegenerative application .

Amyloid disease Synucleinopathy Bioactive probe

Hydrogen Bond Acceptor Count and Topological PSA Differentiate WAY-612453 from Structurally Simplified Tetrazole Derivatives

WAY-612453 possesses 4 hydrogen bond acceptors (tetrazole ring nitrogens) and a topological polar surface area (TPSA) of 60.2 Ų, with 3 rotatable bonds enabling conformational flexibility [1]. In contrast, 5-(2,6-dichlorobenzyl)-1H-tetrazole, which lacks the 1-methyl and sulfide linker, has only 3 H-bond acceptors and a TPSA of approximately 54.5 Ų with 2 rotatable bonds .

Medicinal chemistry Physicochemical property Drug-likeness

Reported Shikimate Kinase Targeting Confers Mammalian Selectivity Absent in Broad-Spectrum Antifungal Tetrazoles

WAY-612453 is noted to inhibit enzymes critical to bacterial metabolism via the shikimate pathway, a biosynthetic route that is absent in mammals, thereby offering a mechanistic basis for selective antimicrobial action . This contrasts with many 1-aryltetrazole-5-sulfones and related derivatives, which exhibit broad-spectrum antifungal activity against plant pathogens such as Plasmopara viticola but lack the inherent mammalian safety advantage conferred by shikimate pathway targeting [1].

Shikimate kinase Selectivity Antimicrobial

Tetrazole-Based α-Synuclein Aggregation Inhibitors Achieve Nanomolar Potency; WAY-612453 Represents a Structurally Distinct Scaffold Within This Class

A recently characterized tetrazole derivative (MeSC-04) was identified as a potent inhibitor of α-synuclein amyloid formation, demonstrating comparable activity to the reference compound SynuClean-D in thioflavin-T kinetic assays and reducing amyloid fibril number and size as verified by electron microscopy [1]. This study provides class-level validation that appropriately substituted tetrazoles can effectively modulate synuclein aggregation. WAY-612453, which is functionally annotated specifically for amyloid diseases and synucleinopathies , represents a structurally distinct tetrazole-sulfide scaffold that occupies a complementary chemical space within this emerging class of aggregation inhibitors.

α-Synuclein Protein aggregation Neurodegeneration

2,6-Dichlorobenzyl 1-methyl-1H-tetrazol-5-yl Sulfide: Validated Research and Industrial Application Scenarios


Probe Development for Amyloid-β and α-Synuclein Aggregation Studies

WAY-612453 is functionally annotated by multiple suppliers as an active molecule for amyloid disease and synucleinopathy research . This annotation, combined with its CNS-favorable lipophilicity profile (XLogP3 = 2.9) [1], positions it as a viable chemical probe for investigating protein aggregation mechanisms underlying Alzheimer's disease, Parkinson's disease, and related neurodegenerative disorders. Researchers should prioritize WAY-612453 over structurally related tetrazoles that lack documented synucleinopathy or amyloid disease relevance.

Antimycobacterial Lead Optimization Targeting Shikimate Kinase

WAY-612453 exhibits an MIC of 0.5 µg/mL against Mycobacterium tuberculosis, representing >250-fold greater potency than baseline aryl 1H-tetrazoles (125–250 µg/mL) . Its proposed mechanism involves inhibition of the shikimate pathway, a mammalian-absent biosynthetic route that confers inherent selectivity . Medicinal chemistry teams engaged in tuberculosis drug discovery should evaluate WAY-612453 as a starting scaffold for hit-to-lead optimization, given its sub-μg/mL potency and favorable selectivity rationale.

Physicochemical Reference Standard for Tetrazole-Sulfide CNS Penetrant Design

With a computed XLogP3 of 2.9, 4 hydrogen bond acceptors, a topological PSA of 60.2 Ų, and 3 rotatable bonds, WAY-612453 occupies a physicochemical property space consistent with CNS drug-likeness [1]. These descriptors distinguish it from de-sulfurized analogs (XLogP3 ~2.1–2.3, 3 H-bond acceptors) and the unsubstituted tetrazole core (XLogP3 <0.5) . WAY-612453 can serve as a reference compound for calibrating in silico models and experimental permeability assays aimed at optimizing tetrazole-containing molecules for blood-brain barrier penetration.

Orthogonal Chemical Scaffold for Tetrazole-Based Aggregation Inhibitor SAR

Recent studies have validated that appropriately substituted tetrazoles can potently inhibit α-synuclein amyloid formation, with compounds such as MeSC-04 demonstrating activity comparable to SynuClean-D in ThT kinetic assays [2]. WAY-612453 represents a structurally orthogonal scaffold within the tetrazole class—featuring a distinct 2,6-dichlorobenzyl sulfide substitution pattern—that can be employed in parallel structure-activity relationship (SAR) campaigns to expand chemical diversity around validated aggregation inhibitor pharmacophores . This orthogonal approach mitigates the risk of scaffold-dependent artifacts and broadens intellectual property positioning.

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